molecular formula C19H14BrN B1599647 N-Diphenylmethylene-4-bromoaniline CAS No. 53847-33-9

N-Diphenylmethylene-4-bromoaniline

Cat. No. B1599647
CAS RN: 53847-33-9
M. Wt: 336.2 g/mol
InChI Key: QJXSMIWPAKJPCU-UHFFFAOYSA-N
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Description

N-Diphenylmethylene-4-bromoaniline is an organic compound that belongs to the family of diphenylmethane derivatives. It is a yellowish crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-Diphenylmethylene-4-bromoaniline derivatives have been synthesized and analyzed for their structural properties. For example, Wei-guo Gao (2015) prepared N-diphenylphosphoryl-4-bromoaniline, analyzing its structure through X-ray diffraction, revealing monoclinic crystals with specific dimensions and angles (Gao, 2015).

Electrochemical Studies

  • The electrochemical oxidation of derivatives of 4-bromoaniline, including N-Diphenylmethylene-4-bromoaniline, has been studied in acetonitrile solution. The research by M. Kádár et al. (2001) delved into the oxidation mechanisms and the formation of brominated anilines and other compounds in these solutions (Kádár et al., 2001).

Reaction Mechanisms

  • The reactions involving derivatives of N-Diphenylmethylene-4-bromoaniline have been extensively studied. Toda and Takehira (1972) researched the reactions of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with potassium hydroxide, detailing the reaction mechanisms and intermediates formed (Toda & Takehira, 1972).

Computational and Experimental Studies

  • The dielectric relaxation and dipole moment of compounds, including 4-Bromoaniline derivatives, have been explored both experimentally and through computational studies. Research by C. Maridevarmath et al. (2017) focused on understanding these parameters in dilute solutions, which is crucial for applications in materials science (Maridevarmath et al., 2017).

Synthesis and Characterization

  • The synthesis and characterization of derivatives like 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine have been conducted to understand their structural and luminescent properties. Gao Xi-cun's (2008) work is an example of this, contributing to our understanding of these complex molecules (Gao Xi-cun, 2008).

Environmental Implications

  • Certain derivatives of N-Diphenylmethylene-4-bromoaniline have been studied for their environmental impact, particularly in relation to estrogenicity. Meerts et al. (2001) examined the estrogenic potencies of various PBDE congeners and hydroxylated PBDEs, providing insights into their potential environmental and health effects (Meerts et al., 2001).

properties

IUPAC Name

N-(4-bromophenyl)-1,1-diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXSMIWPAKJPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451919
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53847-33-9
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of Taguchi and Westheimer1 was modified as follows: benzophenone (455 g, 2.50 mol) and 4-bromoaniline (473 g, 2.75 mol) were dissolved in toluene (1.2 L) under argon in a 5 L flask containing activated molecular sieves (5 Å, 1.25 kg). The flask was fitted with a reflux condenser, rubber septum, and pressure outlet. The mixture was heated to gentle reflux and shaken occasionally; an intense yellow color soon developed. After 18 h, heating was discontinued and the solution was cooled to rt. The solution was decanted from the molecular sieves, and the sieves were washed with Et2O until the filtrate was colorless. The combined organic solutions were concentrated in vacuo to give an orange oil. MeOH (ca. 80 mL) and a seed crystal of 1 were added. The product was allowed to crystallize at 0° C. and the precipitate was collected by filtration. The mother liquor was further concentrated, and a second crop of crystals was collected from MeOH. Recrystallization of the combined material from MeOH afforded yellow crystals (760 g, 90%). 1: mp 82-83° C.; 1H NMR (300 Mz, CDCl3) δ 7.75 (dd, J=6.9, 1.6 Hz, 2H), 7.52-7.39 (m, 3H), 7.32-7.23 (m, 5H), 7.11 (dd, J=8.5, 2.0 Hz, 2H), 6.61 (dt, J=8.5, 2.0 Hz, 2H); 13C NMR (75 MHz, CDCl3) δ 168.7, 150.4, 139.5, 136.1, 131.6, 131.0, 129.5, 128.8, 128.3, 128.2, 122.8, 116.3, 103.6;IR(CDCl3) 3058, 3024, 1615, 1478 cm−1; Anal. Calcd for C19H14BrN: C, 67.87; H, 4.20. Found: C, 68.08; H, 4.28.
Quantity
455 g
Type
reactant
Reaction Step One
Quantity
473 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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